molecular formula Al4Li2 B14256219 Pubchem_71356693 CAS No. 242816-11-1

Pubchem_71356693

Cat. No.: B14256219
CAS No.: 242816-11-1
M. Wt: 121.9 g/mol
InChI Key: ACXDMBBHMISHLG-UHFFFAOYSA-N
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Description

PubChem CID 71356693 is a unique chemical compound cataloged in the PubChem database, a public repository managed by the National Center for Biotechnology Information (NCBI). Each PubChem Compound record (CID) aggregates data from diverse sources, including chemical properties, bioactivity assays, literature associations, and structural descriptors. For CID 71356693, users can access computed molecular properties (e.g., molecular weight, topological polar surface area), stereochemical details (if available), and links to associated scientific articles or bioassay results via the Compound Summary page .

PubChem’s integration with journals like Nature Chemical Biology ensures that compounds mentioned in research articles are linked to their PubChem entries, enabling rapid access to 3D renderings, bioactivity data, and related analogs . If CID 71356693 has been studied in peer-reviewed literature, its entry would include literature-derived annotations, such as pharmacological roles or synthetic pathways .

Properties

CAS No.

242816-11-1

Molecular Formula

Al4Li2

Molecular Weight

121.9 g/mol

InChI

InChI=1S/4Al.2Li

InChI Key

ACXDMBBHMISHLG-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Al].[Al].[Al].[Al]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and using various reagents and catalysts to achieve the desired chemical structure.

    Reaction Conditions: Typical conditions include controlled temperatures, pressures, and pH levels to ensure the correct formation of the compound.

    Industrial Production Methods: Large-scale production may involve continuous flow reactors and automated systems to maintain consistency and purity.

Chemical Reactions Analysis

Pubchem_71356693 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: These reactions typically occur under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts.

    Major Products: The products of these reactions depend on the specific reagents and conditions used but may include various derivatives and analogs of this compound.

Scientific Research Applications

Pubchem_71356693 has several applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis and materials science.

    Biology: It may be used in studies of biological pathways and interactions, particularly in drug discovery and development.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new medications or treatments.

    Industry: It may be used in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of Pubchem_71356693 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors in the body.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem facilitates structural and bioactivity comparisons through two primary methods: 2-D similarity (atom-bond connectivity) and 3-D similarity (molecular shape and conformation). Below is a detailed analysis of how CID 71356693 would be compared to analogs using these tools:

2-D Similarity Analysis

  • Methodology : Uses the PubChem subgraph fingerprint and Tanimoto coefficient (threshold ≥0.9) to identify compounds with shared scaffolds or functional groups .
  • Applications : Effective for finding structural analogs with conserved pharmacophores. For example, if CID 71356693 contains a benzodiazepine scaffold, 2-D neighbors might include derivatives with halogen substitutions or ring modifications.
  • Limitations : May miss analogs with divergent connectivity but similar bioactivity due to 3-D conformational mimicry .

3-D Similarity Analysis

  • Available for ~90% of PubChem compounds meeting size, flexibility, and element criteria .
  • Applications: Identifies shape mimics (e.g., CID 71356693 and non-congeneric compounds with overlapping binding pockets). Retrospective studies show 3-D similarity can reveal bioactivity correlations invisible to 2-D methods .

Complementarity of 2-D and 3-D Methods

A 2016 study demonstrated that 2-D and 3-D neighboring sets overlap by only 15–20%, highlighting their complementary roles in drug discovery . For instance:

  • Case 1 : A 2-D analog of CID 71356693 might share its core structure but lack bioactivity due to conformational rigidity.
  • Case 2 : A 3-D analog with divergent connectivity might exhibit matching bioactivity due to shape-based target engagement.

Data-Driven Comparison Table

Feature 2-D Similarity 3-D Similarity
Basis Atom-bond connectivity Molecular shape/electrostatics
Threshold Tanimoto ≥0.9 ShapeTanimoto ≥0.8
Typical Use Case Scaffold hopping, SAR analysis Target-based virtual screening
Coverage in PubChem All compounds ~90% (excludes salts, mixtures, large/flexible molecules)
Bioactivity Correlation Moderate (structure-dependent) High (shape/function-dependent)

Bioactivity Inference

For CID 71356693, bioactivity data (e.g., IC50 values, target proteins) can be extrapolated from similar compounds. PubChem’s precomputed "neighbors" enable rapid hypothesis generation:

  • Cross-referencing with the BioAssay database allows users to validate predictions using high-throughput screening (HTS) data .

Research Findings and Implications

  • Key Insight : 3-D similarity methods outperform 2-D in identifying functionally analogous compounds, particularly for targets requiring precise shape complementarity (e.g., GPCRs, ion channels) .
  • Limitation : CID 71356693’s utility in virtual screening depends on its structural complexity. Large, flexible molecules may lack 3-D conformer models, restricting analysis to 2-D methods .
  • Recommendation : Combine 2-D and 3-D similarity results to prioritize analogs for synthesis or testing. PubChem’s integration with cheminformatics tools (e.g., RDKit, Open Babel) allows further analysis of predicted ADMET properties .

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